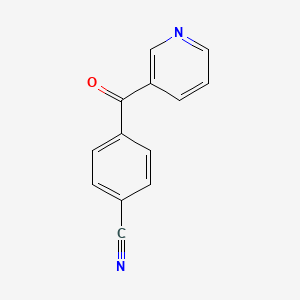

4-Nicotinoylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-(pyridine-3-carbonyl)benzonitrile |

InChI |

InChI=1S/C13H8N2O/c14-8-10-3-5-11(6-4-10)13(16)12-2-1-7-15-9-12/h1-7,9H |

InChI Key |

ZCLNLJWZENGLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 4-Nicotinoylbenzonitrile and the Broader Landscape of Nicotinonitrile Derivatives in Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of 4-Nicotinoylbenzonitrile, including its key identifiers. Due to the limited availability of in-depth public data on this specific molecule, this document also explores the wider class of nicotinonitrile derivatives, offering a look into their synthesis, biological activities, and mechanisms of action through a representative example.

Core Data for this compound

This compound, systematically known as 4-(pyridin-3-yl)benzonitrile, is a heterocyclic organic compound.

| Identifier | Value | Reference |

| CAS Number | 294648-03-6 | [1][] |

| Molecular Formula | C₁₂H₈N₂ | [] |

| Molecular Weight | 180.21 g/mol | [] |

The Nicotinonitrile Scaffold in Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) core is a significant scaffold in medicinal chemistry, forming the basis for several marketed drugs, including Bosutinib, Milrinone, and Neratinib.[3][4][5][6] Derivatives of this structure have been investigated for a wide range of biological activities, such as:

Due to the limited detailed experimental data specifically for this compound, the following sections will focus on a representative nicotinonitrile derivative to illustrate the typical experimental protocols and signaling pathways associated with this class of compounds.

Representative Experimental Protocol: Synthesis of a Nicotinonitrile Derivative

The synthesis of nicotinonitrile derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of a substituted nicotinonitrile, which is a common precursor for more complex derivatives.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 3. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) [journals.ekb.eg]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy [aun.edu.eg]

- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Aromatic Ketones: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the spectroscopic characterization of aromatic ketones, a class of compounds with significant interest in medicinal chemistry and materials science. While the initial request pertained to 4-nicotinoylbenzonitrile, an exhaustive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular compound.

To fulfill the core requirements of this request and provide a valuable resource, this guide presents a detailed spectroscopic analysis of a closely related and well-documented analogue: 4-benzoylbenzonitrile . The data and methodologies presented herein serve as a practical template and illustrative example for the characterization of similar aromatic ketones.

Spectroscopic Data of 4-Benzoylbenzonitrile

The following tables summarize the key spectroscopic data obtained for 4-benzoylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 4-Benzoylbenzonitrile (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 4H | Aromatic H |

| 7.68 - 7.60 | m | 1H | Aromatic H |

| 7.55 - 7.45 | m | 4H | Aromatic H |

Table 2: ¹³C NMR Data of 4-Benzoylbenzonitrile (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O |

| 141.5 | Aromatic C |

| 137.0 | Aromatic C |

| 133.0 | Aromatic C |

| 132.4 | Aromatic C |

| 130.0 | Aromatic C |

| 129.8 | Aromatic C |

| 128.6 | Aromatic C |

| 118.1 | CN |

| 115.5 | Aromatic C |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions of 4-Benzoylbenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Weak | Aromatic C-H Stretch |

| 2229 | Strong | C≡N Stretch |

| 1660 | Strong | C=O Stretch (Ketone) |

| 1600, 1448 | Medium | Aromatic C=C Stretch |

| 1280 | Strong | C-C(=O)-C Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Benzoylbenzonitrile

| m/z | Relative Intensity (%) | Assignment |

| 207 | 100 | [M]⁺ |

| 130 | 45 | [M-C₆H₅]⁺ |

| 102 | 80 | [C₆H₄CN]⁺ |

| 77 | 95 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic ketones like 4-benzoylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard 'zg30' pulse program was used with a 30° pulse angle, a spectral width of 16 ppm, 16 scans, and a relaxation delay of 1.0 second.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled 'zgpg30' pulse program. A spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 seconds were employed.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer (or equivalent) coupled to a gas chromatograph (GC) with an electron ionization (EI) source.

-

Sample Introduction: The sample was dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. A non-polar capillary column (e.g., HP-5ms) was used for separation.

-

MS Acquisition: The mass spectrometer was operated in the positive ion EI mode with an ionization energy of 70 eV. The mass range was scanned from m/z 50 to 500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A flowchart illustrating the typical workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characterization of 4-benzoylbenzonitrile. The presented data and protocols can be adapted and applied to the analysis of other aromatic ketones, aiding researchers in their structural elucidation and drug development endeavors.

Navigating the Solubility Landscape of 4-Nicotinoylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Nicotinoylbenzonitrile, a molecule of interest in pharmaceutical and chemical research. Due to a lack of publicly available experimental solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for both experimental determination and computational prediction of its solubility in various solvents. The guide details standardized experimental protocols and introduces theoretical models that can be employed to generate solubility profiles, empowering researchers to obtain the critical data necessary for their work.

Introduction to this compound and its Solubility

This compound, also known as 4-(pyridin-4-ylcarbonyl)benzonitrile, is an aromatic ketone containing both a pyridine and a nitrile functional group. These moieties contribute to its polarity and potential for various intermolecular interactions, making its solubility profile a crucial parameter in diverse applications, including drug design, process chemistry, and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide focuses on providing the necessary intellectual framework and practical methodologies for researchers to determine this data independently.

Solubility of this compound: A Data-Driven Perspective

While specific experimental values are not available, the following table presents a selection of common solvents with varying polarities in which the solubility of this compound could be determined. This table is intended to serve as a template for organizing experimentally determined or computationally predicted data.

Table 1: Solubility of this compound in Selected Solvents

| Solvent | Solvent Type | Predicted Solubility (g/L) | Experimental Solubility (g/L) |

| Water | Polar Protic | Not Available | To Be Determined |

| Ethanol | Polar Protic | Not Available | To Be Determined |

| Methanol | Polar Protic | Not Available | To Be Determined |

| Acetone | Polar Aprotic | Not Available | To Be Determined |

| Acetonitrile | Polar Aprotic | Not Available | To Be Determined |

| Dichloromethane | Nonpolar | Not Available | To Be Determined |

| Toluene | Nonpolar | Not Available | To Be Determined |

| Hexane | Nonpolar | Not Available | To Be Determined |

Experimental Determination of Solubility

The "gold standard" for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1][2][3][4] The general workflow for this method is outlined below.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The following protocols outline the steps for determining the solubility of this compound.

3.1.1. Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not bind the solute.

-

Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

3.1.2. Concentration Analysis

The concentration of this compound in the diluted supernatant can be determined using several analytical techniques.

a) Gravimetric Analysis

This is a simple and direct method.[5][6][7][8]

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the saturated filtrate into the dish.

-

Evaporate the solvent gently using a hot plate or oven at a temperature below the boiling point of the solute.

-

Dry the dish containing the residue to a constant weight in a vacuum oven.

-

The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

b) UV/Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range.[9][10][11][12][13]

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.

-

Analyze the Sample: Measure the absorbance of the diluted supernatant at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

c) High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration.[14][15][16][17]

-

Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detector wavelength) that can effectively separate and quantify this compound.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject the diluted supernatant into the HPLC system.

-

Calculate Concentration: Determine the concentration of this compound in the diluted sample from the calibration curve based on its peak area. Back-calculate to find the concentration in the original saturated solution.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method based on quantum chemistry that can predict thermodynamic properties like solubility.

The general workflow for computational solubility prediction is as follows:

Caption: Simplified workflow for computational solubility prediction.

COSMO-RS calculations can provide a rank-ordering of solubility in different solvents and can be a valuable tool for solvent screening in the early stages of research and development.

Conclusion

While experimental solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to obtain this critical information. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques, accurate and reliable solubility data can be generated. Furthermore, computational methods like COSMO-RS offer a powerful predictive tool for estimating solubility and guiding solvent selection. The combination of these experimental and computational approaches will enable a comprehensive understanding of the solubility profile of this compound, facilitating its application in pharmaceutical and chemical research.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. dlt.ncssm.edu [dlt.ncssm.edu]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. improvedpharma.com [improvedpharma.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Unraveling the Biological Potential of 4-Nicotinoylbenzonitrile: A Prospective Analysis

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the biological activity of 4-Nicotinoylbenzonitrile. Consequently, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a theoretical framework for investigating the potential biological activities of this compound, based on the known functions of its constituent chemical moieties: the nicotinoyl group and the benzonitrile group. The experimental protocols, data, and pathways described herein are illustrative and intended to provide a roadmap for future research.

Introduction: A Molecule of Interest

This compound presents an intriguing scaffold for medicinal chemistry, combining the nicotinoyl core, a fundamental component of the essential human nutrients niacin (vitamin B3) and its derivatives NAD⁺ and NADP⁺, with the versatile benzonitrile moiety. The nicotinoyl group is a well-established pharmacophore, while benzonitrile-containing compounds have demonstrated a wide array of biological activities. The synergistic or novel effects arising from the combination of these two groups in this compound are yet to be determined, marking it as a compound with untapped therapeutic potential.

Hypothetical Biological Activities and Therapeutic Targets

Drawing parallels from structurally related compounds, we can speculate on several potential biological activities for this compound.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The nicotinoyl moiety suggests a potential interaction with enzymes involved in NAD⁺ metabolism. One such key enzyme is Nicotinamide Phosphoribosyltransferase (NAMPT), a critical component of the NAD⁺ salvage pathway. Inhibition of NAMPT has emerged as a promising strategy in cancer therapy, as many tumors exhibit a high demand for NAD⁺ to fuel their rapid growth and metabolism.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine ring within the nicotinoyl group is a core element of nicotine and other agonists of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer. It is plausible that this compound could act as a modulator of nAChR activity.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Certain nitrile-containing compounds have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes. The benzonitrile group in the target molecule could potentially confer DPP-4 inhibitory activity.

Illustrative Quantitative Data

To guide future experimental work, the following table presents a hypothetical summary of quantitative data that could be generated for this compound.

| Assay Type | Target | Metric | Hypothetical Value (µM) |

| Enzyme Inhibition | NAMPT | IC₅₀ | 1.5 |

| Radioligand Binding | α7-nAChR | Kᵢ | 5.2 |

| Enzyme Inhibition | DPP-4 | IC₅₀ | 10.8 |

| Cell Viability | A549 Lung Cancer Cell Line | GI₅₀ | 2.7 |

| Cell Viability | HCT116 Colon Cancer Cell Line | GI₅₀ | 3.1 |

Table 1: Hypothetical Quantitative Biological Data for this compound. This table provides a template for summarizing key quantitative metrics from various in vitro assays. IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant), and GI₅₀ (half-maximal growth inhibition) are standard parameters used to quantify the potency of a compound.

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. Below are generalized methodologies for the key experiments proposed for characterizing the biological activity of this compound.

NAMPT Enzyme Inhibition Assay

This assay would quantify the ability of this compound to inhibit the enzymatic activity of NAMPT.

-

Reagents and Materials: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, a coupled enzyme system to detect the product, 384-well assay plates, and a plate reader.

-

Procedure:

-

A solution of this compound is prepared in DMSO and serially diluted.

-

The NAMPT enzyme is incubated with the compound or DMSO (vehicle control) in the assay buffer.

-

The reaction is initiated by adding the substrates (nicotinamide and PRPP).

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of product formed is quantified using the coupled enzyme system and a plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

nAChR Radioligand Binding Assay

This assay would determine the binding affinity of this compound to a specific nAChR subtype (e.g., α7).

-

Reagents and Materials: Cell membranes expressing the target nAChR subtype, a specific radioligand (e.g., [³H]-epibatidine), this compound, filtration apparatus, and a scintillation counter.

-

Procedure:

-

The cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

The Kᵢ value is calculated from the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Cell Viability Assay

This assay would assess the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials: Cancer cell lines (e.g., A549, HCT116), cell culture medium, this compound, a cell viability reagent (e.g., resazurin or CellTiter-Glo®), and a plate reader.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with serial dilutions of this compound or DMSO (vehicle control).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added, and the signal (fluorescence or luminescence) is measured with a plate reader.

-

GI₅₀ values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

-

Visualizing Potential Mechanisms and Workflows

Graphical representations are invaluable for conceptualizing complex biological pathways and experimental processes.

Figure 1: Hypothetical signaling pathway of NAMPT inhibition by this compound in cancer cells.

Figure 2: A generalized experimental workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure suggests several plausible and exciting avenues for investigation. The hypothetical framework presented in this guide provides a starting point for researchers to explore its potential as a NAMPT inhibitor, a modulator of nAChRs, or a DPP-4 inhibitor. Future studies should focus on synthesizing this compound and systematically evaluating it in the biochemical and cell-based assays outlined above. Positive hits in these initial screens would warrant further investigation into its mechanism of action and potential therapeutic applications. The exploration of this compound could unveil a novel pharmacological agent with significant clinical promise.

An In-Depth Technical Guide to 4-Nicotinoylbenzonitrile Derivatives and Analogs for Researchers and Drug Development Professionals

A comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-nicotinoylbenzonitrile derivatives, a promising class of compounds with diverse pharmacological applications. This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Introduction

This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents in various disease areas, including cancer and inflammatory disorders. Their unique structural features, combining a nicotinoyl moiety with a benzonitrile group, allow for diverse chemical modifications, leading to the development of potent and selective inhibitors of various enzymes and modulators of cellular signaling pathways. This guide will delve into the synthesis, structure-activity relationships, and mechanisms of action of these promising compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established chemical reactions. The choice of synthetic route often depends on the desired substitutions on both the pyridine and benzene rings. Key synthetic strategies include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of (4-cyanophenyl)(pyridin-4-yl)methanone via Friedel-Crafts Acylation

A common method for the synthesis of the core this compound structure is the Friedel-Crafts acylation of benzonitrile with isonicotinoyl chloride.[1][2][3][4][5]

Materials:

-

Benzonitrile

-

Isonicotinoyl chloride hydrochloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Ice

Procedure:

-

In a reaction vessel, a mixture of benzonitrile and a stoichiometric excess of aluminum chloride is prepared in a suitable solvent such as dichloromethane.

-

The mixture is cooled in an ice bath.

-

Isonicotinoyl chloride hydrochloride is added portion-wise to the cooled mixture while maintaining the temperature.

-

The reaction is allowed to stir at room temperature for several hours to proceed to completion.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is separated and neutralized with a sodium hydroxide solution.

-

The resulting precipitate, (4-cyanophenyl)(pyridin-4-yl)methanone, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in disease pathogenesis, most notably tyrosine kinases and Pim kinases.

Tyrosine Kinase Inhibition

Several nicotinonitrile derivatives have shown potent inhibitory activity against various tyrosine kinases, which are crucial mediators of cell signaling pathways that control cell growth, proliferation, and differentiation.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Mechanism of Action: this compound derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade and leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5][6][7]

DOT Code for Tyrosine Kinase Inhibition Pathway

Caption: General mechanism of action of this compound derivatives as Tyrosine Kinase Inhibitors.

Pim Kinase Inhibition

A novel series of nicotinonitrile derivatives has been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various cancers and are associated with tumor progression and drug resistance.

Mechanism of Action: These derivatives induce apoptosis in cancer cells by inhibiting Pim kinases. This inhibition leads to the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, ultimately leading to programmed cell death.[6]

DOT Code for Pim Kinase Inhibition and Apoptosis Induction

Caption: Signaling pathway of apoptosis induction by Pim kinase inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of selected this compound derivatives and related nicotinonitrile compounds.

Table 1: Tyrosine Kinase Inhibitory Activity of Nicotinonitrile Derivatives [1]

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |

| 8 | Tyrosine Kinase | 311 | HCT-116 |

| 5g | Tyrosine Kinase | 352 | HCT-116 |

Table 2: Pim Kinase Inhibitory Activity of Nicotinonitrile Derivatives [6]

| Compound | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) | Cell Line |

| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 | HepG2 |

| 8c | 1.2 | 1.5 | 1.8 | HepG2 |

| 9a | 2.5 | 3.1 | 2.9 | HepG2 |

| 9e | 4.2 | 5.6 | 4.9 | HepG2 |

| 12 | 3.8 | 4.5 | 4.1 | HepG2 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Workflows

The evaluation of this compound derivatives typically follows a structured workflow from synthesis to biological characterization.

DOT Code for Experimental Workflow

Caption: A typical experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated activity as potent inhibitors of key cancer-related kinases, coupled with their synthetic tractability, makes them attractive candidates for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their biological targets may reveal new therapeutic applications for this versatile chemical scaffold. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exciting field of this compound drug discovery.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Khan Academy [khanacademy.org]

- 3. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. adichemistry.com [adichemistry.com]

Reactivity of the Nitrile Group in 4-Nicotinoylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 4-Nicotinoylbenzonitrile, a molecule of interest in medicinal chemistry due to the prevalence of both the nicotinoyl and benzonitrile moieties in pharmacologically active compounds. The electron-withdrawing nature of the nicotinoyl group is anticipated to modulate the chemical behavior of the nitrile functionality. This document details the principal reactions of the nitrile group—hydrolysis, reduction, and cycloaddition—supported by generalized experimental protocols and relevant data from analogous aromatic nitriles. Furthermore, potential biological signaling pathways, including the nicotinic acetylcholine receptor (nAChR) and cyclooxygenase-2 (COX-2) pathways, where this compound or its derivatives may exert an effect, are discussed and visualized.

Introduction

The nitrile functional group is a versatile moiety in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Its reactivity is significantly influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the nitrile group is situated para to a nicotinoyl (pyridine-3-carbonyl) group. The nicotinoyl group, being electron-withdrawing, is expected to enhance the electrophilicity of the nitrile carbon, thereby influencing its susceptibility to nucleophilic attack. This guide explores the key chemical transformations of the nitrile group in this specific molecular context.

Chemical Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is dominated by the electrophilic nature of the carbon atom, which is susceptible to attack by nucleophiles. This reactivity can be harnessed for various synthetic transformations.

Hydrolysis

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide intermediate, and then to the corresponding carboxylic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imidic acid anion is protonated by the solvent, leading to the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.

Table 1: Generalized Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₂SO₄ (aq), heat | 4-Nicotinoylbenzoic acid |

| Basic Hydrolysis | NaOH (aq), heat | Sodium 4-nicotinoylbenzoate |

Experimental Protocol (General for Aromatic Nitriles):

A mixture of the aromatic nitrile (1 equivalent) and 10 M sulfuric acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. For basic hydrolysis, the nitrile is refluxed with an aqueous solution of sodium hydroxide. After completion, the solution is cooled and acidified to precipitate the carboxylic acid.

Reduction

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for the complete reduction of nitriles to primary amines. The electron-withdrawing nicotinoyl group may facilitate this reduction.

Table 2: Reagents for Nitrile Reduction to Amines

| Reagent | Conditions | Product |

| LiAlH₄ | 1. Diethyl ether or THF, 2. H₂O workup | (4-(aminomethyl)phenyl)(pyridin-3-yl)methanone |

| H₂ / Raney Ni | High pressure, elevated temperature | (4-(aminomethyl)phenyl)(pyridin-3-yl)methanone |

| NaBH₄ / CoCl₂ | Methanol | (4-(aminomethyl)phenyl)(pyridin-3-yl)methanone |

Experimental Protocol (General for Reduction with LiAlH₄):

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF at 0 °C, a solution of the nitrile (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the primary amine.

Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.

Table 3: Reagent for Nitrile Reduction to Aldehydes

| Reagent | Conditions | Product |

| DIBAL-H | Toluene or DCM, -78 °C, then H₃O⁺ workup | 4-Nicotinoylbenzaldehyde |

Experimental Protocol (General for Reduction with DIBAL-H):

A solution of the nitrile (1 equivalent) in anhydrous toluene or dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1 equivalents) in a suitable solvent is added dropwise, and the mixture is stirred at this temperature for a few hours. The reaction is then quenched with methanol, followed by the addition of aqueous acid. The organic layer is separated, washed, dried, and concentrated to afford the aldehyde.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, although it is generally less reactive as a dipolarophile compared to alkenes or alkynes. The presence of the electron-withdrawing nicotinoyl group could potentially enhance its reactivity in certain cycloadditions. A common example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles.

Table 4: Generalized Cycloaddition Reaction

| Reaction Type | Reactant | Product |

| [3+2] Cycloaddition | Benzonitrile oxide | 3-phenyl-5-(4-nicotinoylphenyl)-1,2,4-oxadiazole |

Experimental Protocol (General for [3+2] Cycloaddition):

To a solution of the aromatic nitrile in an inert solvent, a solution of a nitrile oxide (generated in situ from the corresponding hydroximoyl chloride and a base like triethylamine) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the solvent is removed, and the product is purified by column chromatography.

Potential Biological Signaling Pathways

The structural motifs present in this compound suggest potential interactions with biological systems. The nicotinoyl moiety is a key component of nicotinamide adenine dinucleotide (NAD) and is recognized by various enzymes and receptors. Benzophenone derivatives are also known to exhibit a range of biological activities.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by acetylcholine and nicotine.[1] Compounds containing a pyridine ring, like the nicotinoyl group, can potentially interact with these receptors. Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.[1][2]

References

Stability and Storage of 4-Nicotinoylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nicotinoylbenzonitrile. Due to the limited availability of specific public data on this compound, this guide synthesizes information from structurally related molecules, general principles of chemical stability, and regulatory guidelines to offer best-practice recommendations for its handling, storage, and stability assessment.

Introduction

This compound is a chemical compound featuring a pyridine ring linked to a benzonitrile moiety through a carbonyl group. The stability of this molecule is crucial for its use in research and development, as degradation can lead to inaccurate experimental results and the formation of impurities. The key functional groups—pyridine, benzonitrile, and the ketone linkage—dictate its chemical reactivity and susceptibility to degradation. Benzonitrile derivatives, as a class, are valued in organic synthesis and material science for their unique chemical properties and stability.[1][2]

Recommended Storage and Handling

Based on general safety data sheets for related benzonitrile and pyridine compounds, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable, similar to other chemical reagents.[3]

-

Atmosphere: For enhanced stability, particularly if the compound is sensitive to moisture or oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.

-

Light: Protect from direct sunlight and strong artificial light, as UV radiation can induce degradation of aromatic compounds.

-

Handling: Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under various stress conditions:

-

Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide. The ester-like character of the nicotinoyl group could also be a point of hydrolytic cleavage.

-

Oxidation: The pyridine ring and the benzoyl group may be susceptible to oxidation, leading to the formation of N-oxides or other oxygenated derivatives.

-

Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light, leading to complex reaction pathways and the formation of colored degradants.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. Pyrolysis of related compounds like polyethylene terephthalate in the presence of ammonia can yield benzonitrile, indicating the thermal stability of the benzonitrile moiety itself under certain conditions.[5]

Stability of Structurally Related Compounds

| Compound Class | General Stability | Storage Recommendations | Source |

| Benzonitrile | Stable under recommended storage conditions. | Store in a cool, well-ventilated area in a tightly sealed container. | [6] |

| Benzonitrile Derivatives | Generally possess good thermal stability. | Dependent on other functional groups present. | [2] |

| Pyridine Derivatives | Stability can vary based on substituents. | Generally stored away from heat and light. |

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of this compound, a series of experimental studies are necessary. The following are hypothetical protocols based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity: Assess the peak purity of the parent compound and any major degradants using a photodiode array (PDA) detector or mass spectrometry (MS).

Long-Term Stability Study

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

-

Sample Packaging: Store samples of this compound in containers that mimic the proposed long-term storage packaging.

-

Storage Conditions: Store the samples under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC to determine the concentration of the active ingredient)

-

Purity (e.g., by HPLC to quantify impurities and degradation products)

-

Moisture content (e.g., by Karl Fischer titration)

-

Visualizations

The following diagrams illustrate general workflows and relationships relevant to the stability of chemical compounds.

Caption: General experimental workflow for assessing the stability of a chemical compound.

Caption: Logical relationships of factors influencing the stability of this compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, an understanding of its chemical structure and the behavior of related compounds allows for informed recommendations on its storage and handling. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies as outlined in this guide to establish a comprehensive stability profile and ensure the quality and reliability of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. fishersci.no [fishersci.no]

- 5. Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts [mdpi.com]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Nicotinoylbenzonitrile: A Technical Review of Synthetic Strategies and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nicotinoylbenzonitrile, a molecule integrating a pyridine ring and a benzonitrile moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties arising from the electron-withdrawing nitrile group and the hydrogen-bonding capabilities of the pyridine nitrogen make it a compelling candidate for investigation in various biological and chemical contexts. This technical guide provides a comprehensive overview of the prospective synthesis, characterization, and analysis of this compound, drawing upon established chemical principles and data from structurally related compounds. While dedicated research on this specific molecule is limited in publicly available literature, this document serves as a foundational resource for researchers embarking on its study.

Chemical Structure and Properties

IUPAC Name: 4-(Pyridine-3-carbonyl)benzonitrile CAS Number: 135431-69-1 Molecular Formula: C₁₃H₈N₂O Molecular Weight: 208.22 g/mol

| Property | Predicted Value |

| Melting Point (°C) | 120-130 |

| Boiling Point (°C) | > 350 |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform); Sparingly soluble in water |

| pKa (Pyridine N) | ~3.5-4.5 |

Table 1: Predicted Physicochemical Properties of this compound. The values are estimated based on structurally similar aromatic ketones and nitriles.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with nicotinoyl chloride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Benzonitrile (1.0 equivalent) is added to the stirred suspension. The mixture is cooled to 0 °C in an ice bath. Nicotinoyl chloride (1.1 equivalents), dissolved in the same inert solvent, is added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture is typically a slurry.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid (e.g., 2 M HCl). This hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for instance) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Data (Predicted)

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (d, 1H, pyridine-H2), 8.85 (dd, 1H, pyridine-H6), 8.10 (dt, 1H, pyridine-H4), 7.85 (d, 2H, benzonitrile-H), 7.75 (d, 2H, benzonitrile-H), 7.50 (dd, 1H, pyridine-H5) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.0 (C=O), 153.0 (pyridine-C2), 150.0 (pyridine-C6), 140.0 (benzonitrile-C4), 136.0 (pyridine-C4), 132.0 (benzonitrile-CH), 130.0 (benzonitrile-CH), 123.0 (pyridine-C5), 118.0 (CN), 116.0 (benzonitrile-C1) |

| IR (ATR, cm⁻¹) | ~2230 (C≡N stretch), ~1670 (C=O stretch, ketone), ~1600, 1480 (C=C aromatic stretch) |

| Mass Spectrometry (ESI+) | m/z 209.07 [M+H]⁺ |

Table 2: Predicted Spectroscopic Data for this compound. These are estimations based on known values for similar functional groups and molecular fragments.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the characterization of synthesized this compound.

Potential Research Applications

-

Enzyme Inhibition: The benzonitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site. The pyridine ring can also form key interactions. This scaffold could be explored for its potential as an inhibitor of various enzymes, such as kinases or deacetylases.

-

Receptor Antagonism/Agonism: The nitrogen atom in the pyridine ring can be protonated under physiological conditions, allowing for ionic interactions with receptor sites. This makes it a candidate for screening against various G-protein coupled receptors (GPCRs) or ion channels.

-

Chemical Probe Development: The nitrile group can be a useful handle for further chemical modification or for use in techniques like infrared spectroscopy to probe molecular environments.

Due to the absence of published studies on the biological activity of this compound, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform initial biological screenings to identify potential targets and pathways.

This compound is a molecule with significant potential that remains largely unexplored in the scientific literature. This technical guide provides a robust, proposed framework for its synthesis via Friedel-Crafts acylation and a comprehensive plan for its characterization. The predicted physicochemical and spectroscopic data serve as a benchmark for researchers. The outlined potential applications aim to stimulate further investigation into the biological and material properties of this intriguing compound. As with any new chemical entity, all experimental work should be conducted with appropriate safety precautions.

Methodological & Application

Application Notes and Protocols: Use of 4-Nicotinoylbenzonitrile in Medicinal Chemistry

A comprehensive search of available scientific literature and databases has revealed no specific publications detailing the synthesis, biological evaluation, or medicinal chemistry applications of 4-Nicotinoylbenzonitrile.

Despite a thorough investigation using various chemical nomenclature and structural queries, no experimental data, quantitative analysis, or established protocols for the use of this compound in a medicinal chemistry context could be retrieved. The search included broad terms such as "cyanophenyl pyridyl ketones" and specific chemical identifiers like "(4-cyanophenyl)(pyridin-4-yl)methanone".

The search results did yield information on related, but structurally distinct, classes of compounds, including:

-

Nicotinonitrile derivatives: These compounds feature a pyridine ring with a nitrile group, and various derivatives have been explored for activities such as antitumor and antimicrobial effects.

-

Pyridinone derivatives: This class of compounds is recognized for a wide range of biological activities and is a common scaffold in drug discovery.

-

Cyanophenyl-containing compounds: Molecules incorporating a cyanophenyl group have been investigated for various applications, including in materials science and as ligands for metal-organic frameworks.

However, none of the retrieved literature specifically describes the molecule formed by the combination of a nicotinoyl group and a benzonitrile group at the 4-position.

At present, there is no publicly available scientific information to support the creation of detailed Application Notes and Protocols for this compound as requested. The absence of data prevents the generation of:

-

Quantitative data tables: No IC50 values, binding affinities, or other quantitative biological data are available.

-

Experimental protocols: Specific methodologies for the synthesis, purification, and biological testing of this compound are not documented.

-

Signaling pathway diagrams: Without known biological targets or mechanisms of action, it is not possible to create relevant pathway diagrams.

Recommendation for Researchers, Scientists, and Drug Development Professionals:

Given the lack of existing research, the exploration of this compound would represent a novel area of investigation. Researchers interested in this molecule would need to begin with foundational studies, including:

-

Chemical Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound and thoroughly characterizing the compound to confirm its structure and purity.

-

In Silico Screening: Utilizing computational methods to predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide initial biological screening efforts.

-

Broad Biological Screening: Testing the compound against a diverse panel of biological targets (e.g., enzymes, receptors) to identify potential areas of activity.

Should such foundational research be conducted and published, it would then become possible to develop the detailed application notes and protocols as originally requested. We recommend monitoring scientific databases for any future publications related to this specific compound.

The Role of 4-Nicotinoylbenzonitrile in Heterocyclic Synthesis: A Review of Available Synthetic Routes

While the dual reactivity of the nitrile and ketone functionalities in 4-nicotinoylbenzonitrile theoretically presents a versatile scaffold for cyclization reactions, established and documented synthetic methodologies employing this specific precursor are scarce. Research in heterocyclic chemistry often relies on more established and readily accessible starting materials.

Established Synthetic Strategies for Related Heterocyclic Systems

For researchers and drug development professionals interested in the synthesis of pyridopyrimidines, triazolopyridines, and other related heterocyclic structures, a number of well-documented synthetic routes are available that utilize alternative nicotinonitrile derivatives and other precursors.

Synthesis of Pyridopyrimidines

The synthesis of pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry for their potential as kinase inhibitors, often commences from substituted 2-aminonicotinonitriles. A common strategy involves the cyclization of these precursors with various reagents. For instance, the reaction of 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted)phenyl)nicotinonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or phenyl isothiocyanate leads to the formation of the pyridopyrimidine core. These compounds have been evaluated for their efficacy as EGFR inhibitors.[1]

A generalized workflow for the synthesis of certain pyridopyrimidines can be visualized as follows:

Caption: General synthetic approach to pyridopyrimidines.

Synthesis of Triazolopyridines

The construction of the triazolopyridine scaffold can be achieved through various synthetic pathways. One notable method involves the reaction of substituted pyridines with reagents that introduce the triazole ring. For example, the reaction of 2-hydrazinylpyridine derivatives with appropriate cyclizing agents can lead to the formation of triazolopyridines. While specific examples starting from a nicotinoylbenzonitrile were not found, the general principle of utilizing a pyridine precursor is well-established.

Synthesis of Fused Pyridine Derivatives

The synthesis of fused pyridine ring systems can be accomplished through a variety of cyclization strategies. Intramolecular cyclization of appropriately substituted pyridine derivatives is a common approach. For instance, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of dinitriles, is a powerful tool for the formation of cyclic ketones that can be further elaborated into fused pyridine systems. However, the application of this reaction to a substrate like this compound, which is a mononitrile, would require prior modification to introduce a second nitrile group or a reactive methylene group.

Another versatile method for constructing fused heterocycles is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene ring. This thiophene ring can then be part of a fused heterocyclic system.

Conclusion

While this compound possesses functionalities that could theoretically be exploited for the synthesis of diverse heterocyclic compounds, the current body of scientific literature does not provide specific, well-documented protocols for its use in this capacity. Researchers interested in the synthesis of pyridopyrimidines, triazolopyridines, and related heterocycles are encouraged to explore the established synthetic routes that utilize more common and well-characterized starting materials. Further research may yet uncover novel synthetic applications for this compound in the construction of complex heterocyclic architectures.

References

Application Note: Synthesis of (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol via Reduction of 4-Nicotinoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the simultaneous reduction of the ketone and nitrile functionalities of 4-Nicotinoylbenzonitrile to synthesize (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol. This transformation is efficiently achieved using lithium aluminum hydride (LiAlH4), a potent reducing agent. The protocol herein describes the reaction setup, execution, workup, and purification procedures. Additionally, a summary of expected analytical data for the final product is presented in a tabular format. A comprehensive workflow and the reaction's signaling pathway are visualized using Graphviz diagrams.

Introduction

Reaction Scheme

The overall transformation involves the reduction of the carbonyl group to a secondary alcohol and the nitrile group to a primary amine.

DOT Script for Reaction Scheme:

Caption: Overall reaction for the reduction of this compound.

Experimental Protocol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Deionized water

-

15% (w/v) Sodium hydroxide solution

-

Magnesium sulfate (MgSO4)

-

Celite

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

1. Reaction Setup:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).

-

To the flask, add lithium aluminum hydride (2.0 g, 52.7 mmol) under a positive pressure of inert gas.

-

Anhydrous THF (50 mL) is added to the flask to create a suspension of LiAlH4.

2. Reaction Execution:

-

In a separate flask, dissolve this compound (5.0 g, 24.0 mmol) in anhydrous THF (50 mL).

-

Transfer the solution of this compound to the dropping funnel.

-

Cool the LiAlH4 suspension to 0 °C using an ice-water bath.

-

Slowly add the this compound solution from the dropping funnel to the stirred LiAlH4 suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up (Fieser & Fieser Method):

-

After the reaction is complete, cool the flask to 0 °C in an ice-water bath.

-

Carefully and slowly add the following reagents sequentially while stirring vigorously:

-

2.0 mL of deionized water

-

2.0 mL of 15% aqueous sodium hydroxide solution

-

6.0 mL of deionized water

-

-

A granular precipitate of aluminum salts should form.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add anhydrous magnesium sulfate to the mixture to ensure complete removal of water.

-

Filter the mixture through a pad of Celite, washing the filter cake with THF.

4. Purification:

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | C13H8N2O | 208.22 | 1.0 |

| Lithium Aluminum Hydride | LiAlH4 | 37.95 | ~2.2 |

| (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol | C13H14N2O | 214.26 | - |

Table 2: Expected Analytical Data for (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% (typical for similar reductions) |

| ¹H NMR (DMSO-d6) | δ (ppm): 8.5 (d, 2H), 7.4-7.2 (m, 6H), 5.7 (s, 1H), 4.4 (s, 2H), 3.7 (s, 2H), 2.5 (br s, 2H). Chemical shifts are estimations based on similar structures.[5][6] |

| ¹³C NMR (DMSO-d6) | δ (ppm): 150-140 (aromatic C), 128-120 (aromatic C), 75 (CH-OH), 45 (CH2-NH2). Chemical shifts are estimations based on similar structures.[5] |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (O-H, N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600, 1480 (aromatic C=C stretch).[7][8] |

| Mass Spec (ESI+) | m/z: 215.1 [M+H]⁺ |

Visualizations

Experimental Workflow:

DOT Script for Experimental Workflow:

Caption: Step-by-step workflow for the reduction of this compound.

Signaling Pathway (Mechanism):

DOT Script for Signaling Pathway:

Caption: Simplified mechanism for the concurrent reduction of ketone and nitrile groups.

Safety Precautions

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Handle LiAlH4 in a fume hood under an inert atmosphere and away from any sources of moisture.

-

The work-up procedure involves the generation of hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

Conclusion

This application note provides a comprehensive and detailed protocol for the efficient reduction of this compound to (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol using LiAlH4. The procedure is robust and, with the appropriate safety precautions, can be readily implemented in a standard organic synthesis laboratory. The provided data and visualizations serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Aminopyridine [webbook.nist.gov]

- 8. 4-Pyridinemethanol [webbook.nist.gov]

Application of 4-Nicotinoylbenzonitrile in Materials Science: A Theoretical and Methodological Overview

Disclaimer: Published research on the specific applications of 4-Nicotinoylbenzonitrile in materials science is limited. The following application notes and protocols are based on the inferred properties derived from its constituent functional groups—the nicotinoyl and benzonitrile moieties—and general methodologies for related compounds. The information provided should be considered a theoretical guide for research and development professionals.

Introduction

This compound is a bifunctional organic molecule incorporating a pyridine ring (from the nicotinoyl group) and a nitrile-substituted benzene ring. This unique combination of a Lewis basic nitrogen site on the pyridine and the electron-withdrawing, polar nitrile group on the benzonitrile segment suggests its potential utility in several areas of materials science.[1] The pyridine moiety offers a coordination site for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The benzonitrile group, with its rigid structure and polar nature, can impart desirable electronic properties, thermal stability, and specific intermolecular interactions in polymers and organic electronic materials.[1]

Potential Applications and Inferred Properties

Based on the functionalities of this compound, several potential applications in materials science can be postulated.

Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atom in the pyridine ring of the nicotinoyl group can act as a monodentate or bidentate ligand, coordinating with metal ions to form extended network structures. The nitrile group can also participate in coordination or act as a functional site within the pores of the framework.

Inferred Properties of MOFs derived from this compound:

| Property | Inferred Characteristic | Rationale |

| Porosity | Tunable | The length and geometry of the ligand will influence the pore size and topology of the resulting MOF. |

| Thermal Stability | Moderate to High | The aromatic nature of both the pyridine and benzene rings contributes to thermal robustness. |

| Chemical Functionality | High | The exposed nitrile groups within the pores can be post-synthetically modified. |

| Catalytic Activity | Potential | The Lewis basic pyridine nitrogen and metal nodes could act as catalytic sites. |

Monomer for High-Performance Polymers

The benzonitrile group is known to contribute to the high thermal stability and mechanical strength of polymers.[1] Polymerization of benzonitrile-containing monomers can lead to materials with excellent performance characteristics.

Inferred Properties of Polymers derived from this compound:

| Property | Inferred Characteristic | Rationale |

| Thermal Stability | High | Aromatic backbone and polar nitrile groups lead to strong intermolecular forces. |

| Mechanical Strength | High | The rigid structure of the monomer would contribute to a robust polymer chain. |

| Solubility | Potentially limited in common organic solvents | The rigid and polar nature might necessitate high-boiling point polar aprotic solvents. |

| Dielectric Constant | Moderate to High | The polar nitrile groups would increase the dielectric constant. |

Component in Organic Electronic Materials

The electron-withdrawing nature of the nitrile group and the aromatic systems suggest potential use in organic electronics.[1] Benzonitrile derivatives are explored for applications in optoelectronics and liquid crystals.[1]

Inferred Electronic Properties:

| Property | Inferred Characteristic | Rationale |

| Electron Affinity | High | The electron-withdrawing nitrile group can lower the LUMO energy level. |

| Luminescence | Potential | The conjugated aromatic system may exhibit fluorescence upon appropriate excitation. |

| Charge Transport | Potential for n-type behavior | The electron-deficient nature could facilitate electron transport. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of compounds related to this compound and its potential use as a ligand. These should be adapted and optimized for the specific target molecule.

General Protocol for the Synthesis of Nicotinonitrile Derivatives

This protocol is a general method for the synthesis of substituted nicotinonitriles and would require modification for the specific synthesis of this compound.

Reaction: Condensation of a chalcone derivative with malononitrile in the presence of a base.

Materials:

-

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (or a suitable precursor for the nicotinoyl moiety)

-

Malononitrile

-

Ammonium acetate

-

Absolute ethanol

Procedure:

-

Dissolve the chalcone derivative (1 equivalent), malononitrile (1 equivalent), and a molar excess of ammonium acetate in absolute ethanol.

-

Heat the reaction mixture at reflux for 12 hours.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from absolute ethanol to obtain the pure nicotinonitrile derivative.[2]

General Protocol for the Synthesis of a Metal-Organic Framework using a Pyridine-Carboxylate Ligand (Illustrative)

This protocol illustrates the general procedure for synthesizing a MOF using a ligand containing a pyridine ring. This compound would first need to be hydrolyzed to the corresponding carboxylic acid to act as a typical MOF linker.

Materials:

-

Pyridine-containing carboxylic acid ligand (e.g., nicotinic acid)

-

Metal salt (e.g., Zinc nitrate hexahydrate)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a glass vial, dissolve the pyridine-containing carboxylic acid ligand in DMF.

-

In a separate vial, dissolve the metal salt in DMF.

-

Combine the two solutions in a larger reaction vessel.

-

Seal the vessel and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

-

After cooling to room temperature, crystals of the MOF should have formed.

-

Wash the crystals with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted starting materials and solvent.

-

Dry the crystals under vacuum.

Visualizations

The following diagrams illustrate the potential synthetic workflow for this compound and its conceptual application in forming a metal-organic framework.

Caption: A potential synthetic workflow for this compound.

Caption: Conceptual assembly of a MOF using this compound.

References

Application Notes and Protocols: 4-Nicotinoylbenzonitrile in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nicotinoylbenzonitrile is a bifunctional organic ligand possessing two distinct coordination sites: the nitrogen atom of the pyridine ring and the nitrile group. This unique structural feature allows it to act as a versatile building block in the construction of a wide array of coordination complexes with diverse structural motifs and potential applications. The pyridine moiety offers a classic Lewis base site for coordination to metal ions, while the nitrile group can also coordinate to metals, often acting as a bridging ligand to form polynuclear complexes or coordination polymers. The rigid backbone of the ligand, coupled with its versatile coordination modes, makes it a candidate for the design of functional materials, catalysts, and potential therapeutic agents.

These application notes provide a generalized overview of the potential use of this compound in coordination chemistry, drawing upon established principles and data from closely related ligand systems due to the limited specific literature on this particular ligand.

Potential Applications

The coordination complexes of this compound are anticipated to have applications in several key areas of chemical and pharmaceutical research:

-